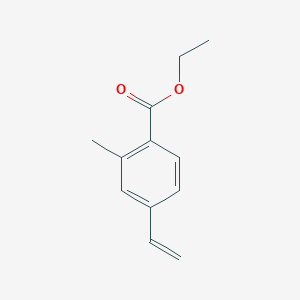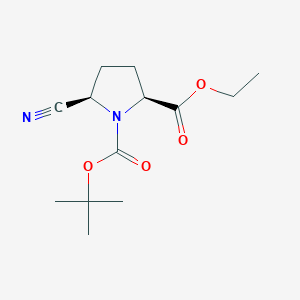
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate
Overview
Description
“1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” which has a CAS Number: 2306248-46-2 and a molecular weight of 272.341.
Synthesis Analysis
Unfortunately, the synthesis analysis of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is not readily available in the literature. More research may be needed to provide a comprehensive synthesis analysis.Molecular Structure Analysis
The molecular structure analysis of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” is not available in the current literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has a molecular formula of C13H24N2O41.Chemical Reactions Analysis
The chemical reactions involving “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. More research may be needed to provide a comprehensive chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” is an off-white solid and should be stored at 0-8 °C1.Safety And Hazards
The safety and hazards of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. However, the related compound “1- (tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate” has some safety information available. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation1.
Future Directions
The future directions for the research and development of “1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate” are not readily available in the literature. More research may be needed to provide a comprehensive future directions analysis.
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXUALFEXVBCM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
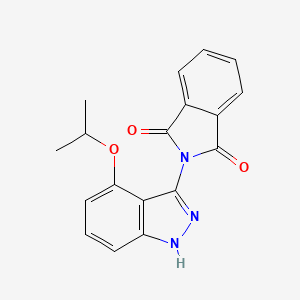
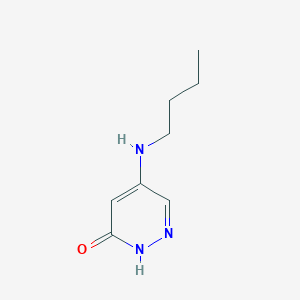
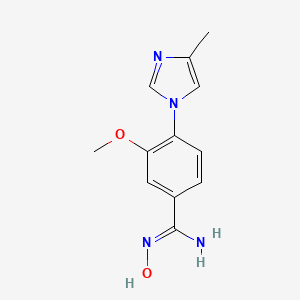
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)

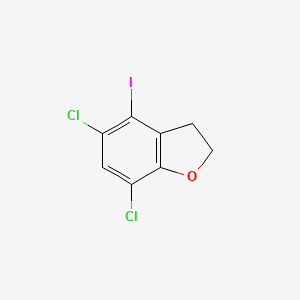
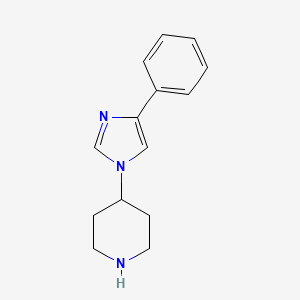
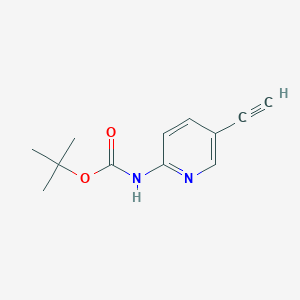


![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)

